
瑞替培南
描述
瑞替派能是一种合成β-内酰胺类抗生素,属于派能类。它具有广谱抗菌活性,并对β-内酰胺酶具有高度抗性。瑞替派能因其是首批口服碳青霉烯类药物之一而引人注目。 它由田边三菱制药以瑞替派能阿西酯形式生产,该前药在通过胃肠道黏膜运输过程中被水解为活性成分瑞替派能 .
科学研究应用
瑞替派能有几个科学研究应用,包括:
化学: 瑞替派能用于与β-内酰胺类抗生素及其抗性机制相关的研究。
生物学: 它用于研究抗生素与细菌青霉素结合蛋白之间的相互作用。
医学: 瑞替派能正在研究其在治疗细菌感染方面的潜在用途,特别是那些由耐药菌株引起的感染。
作用机制
瑞替派能通过与细菌中的青霉素结合蛋白 (PBP) 相互作用发挥其作用。在大肠杆菌中,瑞替派能的主要靶点是 PBP2,而 PBP3 也与肠杆菌科的 PBP2 相当。瑞替派能对耐甲氧西林金黄色葡萄球菌的 PBP2 和耐甲氧西林金黄色葡萄球菌的 PBP2u 具有亲和力。 这种相互作用抑制了细菌细胞壁的合成,导致细胞裂解和死亡 .
生化分析
Biochemical Properties
Ritipenem plays a crucial role in biochemical reactions, particularly in its interaction with penicillin-binding proteins (PBPs). It exhibits high affinity for PBP 1b, which is essential for inducing bacterial lysis . Ritipenem also interacts with other PBPs, such as PBP 3a and 3b, although with lower affinity. These interactions lead to the inhibition of cell wall synthesis in bacteria, resulting in their destruction . The compound’s bacteriolytic activity is particularly potent against Haemophilus influenzae .
Cellular Effects
Ritipenem has significant effects on various types of cells and cellular processes. It induces bacterial cell lysis by binding to PBPs and inhibiting cell wall synthesis . This leads to morphological changes and decreases in culture turbidity, indicating cell destruction . Ritipenem’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its bacteriolytic activity, which disrupts normal cellular functions in bacteria .
Molecular Mechanism
The molecular mechanism of ritipenem involves its binding interactions with PBPs, particularly PBP 1b . This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis . Ritipenem’s mechanism of action is similar to that of other β-lactam antibiotics, but it exhibits unique binding affinities that contribute to its potent bacteriolytic activity . The compound’s ability to inhibit PBPs 3a and 3b further enhances its effectiveness against certain bacterial strains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ritipenem have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that ritipenem remains stable under specific conditions, maintaining its bacteriolytic activity over extended periods . Its effectiveness may decrease over time due to degradation or the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of ritipenem vary with different dosages in animal models. At therapeutic doses, ritipenem effectively inhibits bacterial growth and induces cell lysis . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to host tissues . Studies have identified threshold effects, where the bacteriolytic activity of ritipenem is maximized without causing significant toxicity .
Metabolic Pathways
Ritipenem is involved in specific metabolic pathways, including its hydrolysis to the active form during transport across the gastrointestinal mucosa . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Ritipenem’s metabolic pathways are essential for its bioavailability and effectiveness as an antimicrobial agent .
Transport and Distribution
Ritipenem is transported and distributed within cells and tissues through specific transporters and binding proteins . Less than 50% of ritipenem acoxil is absorbed in the intestinal tract, and this fraction is completely hydrolyzed to ritipenem during transport . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of ritipenem is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Ritipenem’s localization within bacterial cells allows it to effectively bind to PBPs and inhibit cell wall synthesis . This targeted localization is essential for its bacteriolytic activity and overall effectiveness as an antimicrobial agent .
准备方法
瑞替派能通过一系列化学反应合成。制备过程涉及将氮杂环丁酮硫酯与乙酰氧基甲基草酰氯反应,然后进行还原羰基缩合和去硅烷化。 工业生产方法涉及使用2-氨基甲酰氧基乙烷硫酸的钠盐,该盐与乙酰氧基甲基草酰氯缩合 .
化学反应分析
相似化合物的比较
瑞替派能与其他β-内酰胺类抗生素相似,如亚胺培南、头孢氨苄、阿莫西林和苄青霉素。瑞替派能由于其对β-内酰胺酶的高度抗性和以瑞替派能阿西酯形式的口服可用性而具有独特的特征。 与亚胺培南不同,瑞替派能对铜绿假单胞菌没有活性 .
类似化合物
- 亚胺培南
- 头孢氨苄
- 阿莫西林
- 苄青霉素
属性
IUPAC Name |
(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQNRQOUOZJHTR-UWBRJAPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84845-58-9 (Parent) | |
| Record name | Ritipenem [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60868840 | |
| Record name | Ritipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84845-57-8 | |
| Record name | Ritipenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84845-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritipenem [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ritipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RITIPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4SL77931L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ritipenem exert its antibacterial effect?
A1: Ritipenem, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycan strands, a crucial step in maintaining bacterial cell wall integrity. [] The resulting weakened cell wall leads to bacterial cell lysis and death. []
Q2: Does Ritipenem show preferential binding to specific PBPs?
A2: Yes, studies have shown that Ritipenem preferentially binds to PBP 1b in Haemophilus influenzae. [] Interestingly, this selective inactivation of PBP 1b appears to be essential for inducing lysis in H. influenzae cells. []
Q3: Can binding to other PBPs affect Ritipenem's activity?
A3: There is evidence that binding to PBPs 3a and 3b might interfere with the lytic activity of Ritipenem. [] This suggests that the specific PBP binding profile of Ritipenem contributes to its overall antibacterial effect.
Q4: What is the molecular formula and weight of Ritipenem?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of Ritipenem, this information can be found in chemical databases and scientific literature.
Q5: Is there any spectroscopic data available for Ritipenem?
A5: The provided abstracts do not contain details on spectroscopic data for Ritipenem. Spectroscopic characterization, such as NMR and IR, is crucial for confirming the structure and purity of the compound. This information may be available in other scientific publications or patents.
Q6: What is the metabolic fate of Ritipenem?
A7: Ritipenem is primarily metabolized in the liver, with metabolites excreted in urine and feces. [] The major metabolic pathway involves the opening of the beta-lactam ring, forming inactive metabolites. [] The metabolic profile can vary depending on factors like dosage and species. []
Q7: Is there evidence of Ritipenem transfer across the placenta or into breast milk?
A9: Research in rats suggests that a small amount of radioactivity from Ritipenem acoxil crosses the placenta, with slow elimination from fetal tissues. [] Furthermore, the concentration of radioactivity in milk was found to be higher than in plasma after administration to lactating rats. [] These findings highlight the need for careful consideration of potential risks and benefits when using Ritipenem in pregnant or breastfeeding individuals.
Q8: What is the spectrum of activity of Ritipenem?
A10: Ritipenem demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. [, , ] It is highly effective against staphylococci, streptococci, and most Enterobacteriaceae. [, ] Additionally, Ritipenem shows good activity against some anaerobic bacteria, including Clostridium perfringens and Bacteroides fragilis. []
Q9: Has Ritipenem been evaluated in clinical trials?
A11: Several clinical trials have investigated the efficacy and safety of Ritipenem in various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , ] These studies provide valuable insights into the clinical application and potential benefits of Ritipenem in treating bacterial infections.
Q10: What are the known mechanisms of resistance to Ritipenem?
A10: Although Ritipenem exhibits good stability against many β-lactamases, resistance can develop through mechanisms such as:
- Reduced permeability of the outer membrane: This mechanism limits the entry of Ritipenem into bacterial cells, making it less effective. []
- Efflux pumps: Some bacteria possess efflux pumps that actively remove Ritipenem from the cell, reducing its intracellular concentration. []
- Alterations in PBPs: Mutations in PBPs can decrease their affinity for Ritipenem, rendering the drug less effective in inhibiting cell wall synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


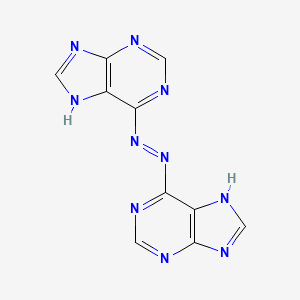
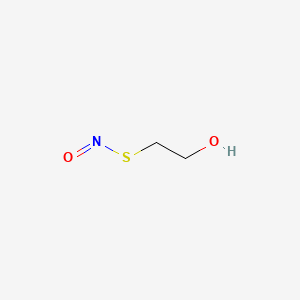
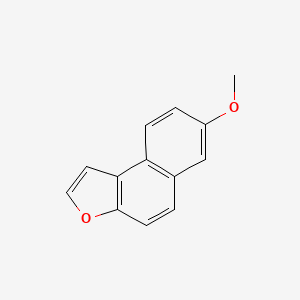
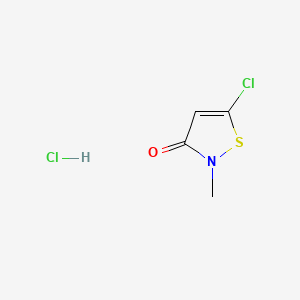
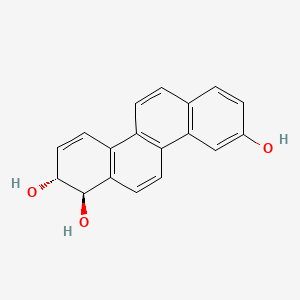
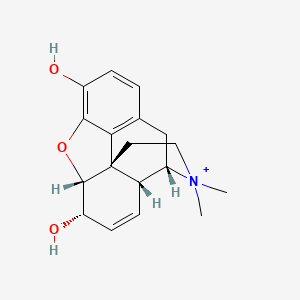
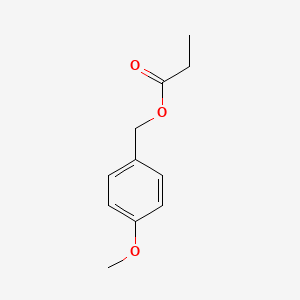

![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)
![7,8-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-phenyl-3H-1,5-benzodiazepin-2-one](/img/structure/B1198746.png)
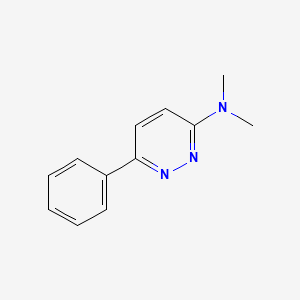
![3-fluoro-N-[1-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]-4-piperidinyl]benzamide](/img/structure/B1198749.png)
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1198751.png)
![3-(4-Butyl-3,5-dimethyl-1-pyrazolyl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B1198753.png)
